molecular formula C10H5F7 B1526215 4-Allylheptafluorotoluene CAS No. 253882-74-5

4-Allylheptafluorotoluene

Cat. No.: B1526215
CAS No.: 253882-74-5
M. Wt: 258.13 g/mol
InChI Key: ABRPLHXTKTYSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Allylheptafluorotoluene is a chemical compound used for pharmaceutical testing . It is not intended for human or veterinary use. The molecular formula of this compound is C10H5F7 and it has a molecular weight of 258.13 g/mol.


Chemical Reactions Analysis

The analysis of chemical reactions involves understanding the reactants, products, and the conditions under which the reaction occurs. Unfortunately, specific information about the chemical reactions involving this compound is not available .

Scientific Research Applications

Fluorinated Compounds in DNA Analogs and Biodegradation

Fluorinated hydrocarbons, similar to 4-Allylheptafluorotoluene, have been synthesized as analogues to study DNA replication processes. For instance, 2,4-Difluorotoluene, shaped like the DNA base thymine, was found to be replicated by DNA polymerase enzymes despite being nonpolar and lacking the ability to form Watson-Crick hydrogen bonds. This discovery challenged the traditional understanding that replication fidelity primarily depends on hydrogen bonding, suggesting that steric effects might play a significant role (Kool & Sintim, 2006; Goodman, 1997).

Environmental Implications and Treatment

Research on the biodegradation of nitrotoluene compounds, which share structural similarities with this compound, highlights the environmental impact and treatment of fluorinated pollutants. Studies demonstrate the aerobic biodegradation capabilities for compounds like 2,4-dinitrotoluene, suggesting potential pathways for the environmental mitigation of related fluorinated compounds (Freedman, Shanley, & Scholze, 1996).

Applications in Material Science

Fluorinated compounds have been utilized in the development of advanced materials, such as in the construction of electrochemical sensors for detecting nitroaromatic compounds, including dinitrotoluene. The unique properties of fluorinated materials, potentially including derivatives of this compound, enable the fabrication of sensors with high sensitivity and specificity (Rani et al., 2019).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other compounds or systems. Unfortunately, specific information about the mechanism of action of 4-Allylheptafluorotoluene is not available .

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3-prop-2-enyl-6-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F7/c1-2-3-4-6(11)8(13)5(10(15,16)17)9(14)7(4)12/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRPLHXTKTYSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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